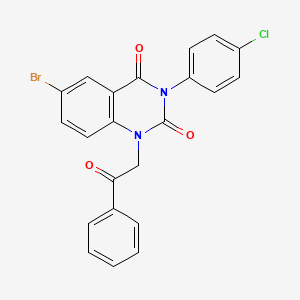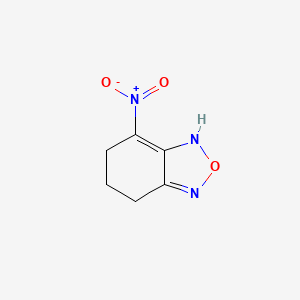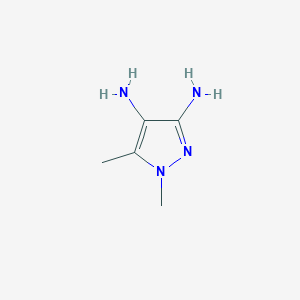![molecular formula C20H23NO4 B11049893 1-hydroxy-8-methoxy-4,4,6-trimethyl-1-(2-oxocyclopentyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11049893.png)
1-hydroxy-8-methoxy-4,4,6-trimethyl-1-(2-oxocyclopentyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-hydroxy-8-methoxy-4,4,6-trimethyl-1-(2-oxocyclopentyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound with a unique structure. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
化学反応の分析
1-hydroxy-8-methoxy-4,4,6-trimethyl-1-(2-oxocyclopentyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring, depending on the substituents and reaction conditions.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Quinoline derivatives are known for their pharmacological properties, including antimicrobial, antiviral, and anticancer activities. This compound could be explored for similar therapeutic applications.
Industry: It may find use in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of 1-hydroxy-8-methoxy-4,4,6-trimethyl-1-(2-oxocyclopentyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one would depend on its specific interactions with molecular targets. Typically, quinoline derivatives exert their effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar compounds to 1-hydroxy-8-methoxy-4,4,6-trimethyl-1-(2-oxocyclopentyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one include other quinoline derivatives, such as:
Chloroquine: Known for its antimalarial activity.
Quinoline: A simpler structure with diverse applications in medicinal chemistry.
Quinacrine: Used as an antiprotozoal and antirheumatic agent.
The uniqueness of this compound lies in its specific substituents and structural configuration, which may confer distinct biological and chemical properties.
特性
分子式 |
C20H23NO4 |
|---|---|
分子量 |
341.4 g/mol |
IUPAC名 |
3-hydroxy-6-methoxy-9,11,11-trimethyl-3-(2-oxocyclopentyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one |
InChI |
InChI=1S/C20H23NO4/c1-11-10-19(2,3)21-17-13(11)8-12(25-4)9-15(17)20(24,18(21)23)14-6-5-7-16(14)22/h8-10,14,24H,5-7H2,1-4H3 |
InChIキー |
CHKZAKGXQZCUST-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(N2C3=C1C=C(C=C3C(C2=O)(C4CCCC4=O)O)OC)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-amino-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B11049832.png)
![1-(3-Chloro-4-fluorophenyl)-3-{4-[2-(4-ethylpiperidin-1-yl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11049838.png)
![9-bromo-5,5-diethyl-5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one](/img/structure/B11049839.png)
![4-[3-(2,5-Dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine](/img/structure/B11049850.png)
![1-[4-(1,3-Benzodioxol-5-ylamino)piperidin-1-yl]ethanone](/img/structure/B11049854.png)

![(1E)-8-methoxy-4,4,6-trimethyl-1-(4-methylbenzylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11049867.png)

![1'-(3-chloro-2-methylphenyl)-7',7'-dimethyl-2,5'-dioxo-2'-(1H-pyrrol-1-yl)-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11049882.png)

![4-[(3-acetyl-6-methyl-4-oxo-4H-pyran-2-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B11049887.png)
![1-Methyl-3-(methylsulfonyl)-4,8-diphenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine](/img/structure/B11049889.png)
